Cas no 1349699-98-4 ((R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride)

(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is a chiral sulfonamide derivative featuring a piperidine scaffold, which is of significant interest in medicinal chemistry and pharmaceutical research. The compound's stereospecificity, conferred by the (R)-configuration, enhances its potential as a selective ligand or intermediate in the synthesis of biologically active molecules. Its hydrochloride salt form improves solubility and stability, facilitating handling and formulation. The structural combination of the piperidine ring and sulfonamide group offers versatility for further functionalization, making it valuable in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride structure
1349699-98-4 structure
商品名:(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride
CAS番号:1349699-98-4
MF:C8H19ClN2O2S
メガワット:242.766659975052
CID:4787879

(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride 化学的及び物理的性質

名前と識別子

    • (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride
    • インチ: 1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-4-3-5-9-6-8;/h7-10H,3-6H2,1-2H3;1H/t8-;/m1./s1
    • InChIKey: QIUGMZIQPFDIMB-DDWIOCJRSA-N
    • ほほえんだ: Cl.S(C(C)C)(N[C@H]1CNCCC1)(=O)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 243
  • トポロジー分子極性表面積: 66.6

(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM494862-1g
(R)-N-(Piperidin-3-yl)propane-2-sulfonamidehydrochloride
1349699-98-4 97%
1g
$515 2022-09-03
Fluorochem
069457-1g
R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride
1349699-98-4
1g
£360.00 2022-03-01

(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride 関連文献

(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochlorideに関する追加情報

Introduction to (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride (CAS No. 1349699-98-4)

(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride, with the CAS number 1349699-98-4, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, particularly its sulfonamide and piperidine moieties, contribute to its intriguing pharmacological properties.

The sulfonamide group is a well-known pharmacophore in drug design, often incorporated into molecules due to its ability to interact with biological targets such as enzymes and receptors. In the case of (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride, the presence of this group suggests potential therapeutic applications in various disease areas. The piperidine ring, on the other hand, is frequently used in medicinal chemistry due to its ability to enhance solubility and metabolic stability, making it an attractive scaffold for drug development.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently identify and optimize compounds like (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride. These techniques have been instrumental in understanding the molecular interactions that underpin its biological activity. For instance, molecular docking studies have revealed that this compound can bind to specific protein targets with high affinity, suggesting its potential as a lead compound for further development.

One of the most compelling aspects of (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is its stereochemical configuration. The (R) configuration of the chiral center is particularly important, as it can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Research has shown that enantiomeric purity is crucial in drug development, and compounds like this one are often studied to determine how their stereochemistry affects their biological activity.

In vitro studies have begun to uncover the mechanisms by which (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride exerts its effects. Initial findings suggest that it may interfere with key signaling pathways involved in inflammation and cell proliferation. These pathways are often dysregulated in diseases such as cancer and autoimmune disorders, making this compound a promising candidate for therapeutic intervention. Additionally, its ability to modulate enzyme activity has led researchers to explore its potential in treating metabolic diseases.

The synthesis of (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride presents unique challenges due to its complex structure. However, recent innovations in synthetic chemistry have made it more feasible to produce this compound on a larger scale. Techniques such as asymmetric synthesis and chiral resolution have been employed to ensure high enantiomeric purity, which is essential for its intended applications.

As interest in targeted therapies continues to grow, compounds like (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride are becoming increasingly relevant. Their ability to interact selectively with biological targets makes them valuable tools for developing precision medicine approaches. Furthermore, their structural complexity allows for modifications that can enhance their efficacy and reduce side effects.

The future of research on (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride looks promising, with ongoing studies aimed at elucidating its full spectrum of activity and optimizing its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area. As more data becomes available, it is expected that this compound will find applications in treating a variety of conditions where sulfonamides and piperidine-based molecules show promise.

In conclusion, (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride (CAS No. 1349699-98-4) represents an exciting advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable compound for further research and development. As scientific understanding continues to evolve, it is likely that this molecule will play an important role in the discovery of new therapies for human diseases.

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